molecular formula C18H21NO7 B2375406 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid CAS No. 497060-80-7

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B2375406
CAS No.: 497060-80-7
M. Wt: 363.366
InChI Key: PFHDZKMDHUVIMA-UHFFFAOYSA-N
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Description

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a phenyl group substituted with methoxycarbonyl groups

Scientific Research Applications

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3,5-bis(methoxycarbonyl)phenyl isocyanate with cyclohexane-1-carboxylic acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]benzoic Acid
  • 3,5-bis(methoxycarbonyl)phenyl isocyanate
  • Cyclohexane-1-carboxylic Acid derivatives

Uniqueness

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO7/c1-25-17(23)10-7-11(18(24)26-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)16(21)22/h7-9,13-14H,3-6H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHDZKMDHUVIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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